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Compound of Interest |

Compound Name: 2-lodo-3-methylbenzaldehyde
CAS No.: 100130-55-0
Cat. No.: B1514520
. J

Executive Summary

2-lodo-3-methylbenzaldehyde (IMB) is a critical intermediate in the synthesis of complex
pharmaceuticals, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its
structural integrity is defined by the precise "1,2,3" substitution pattern on the benzene ring.

In drug development, distinguishing IMB from its regioisomers (e.g., 2-iodo-4-
methylbenzaldehyde or 3-iodo-4-methylbenzaldehyde) is paramount, as incorrect
regiochemistry leads to dead-end synthetic pathways. This guide details the specific Electron
lonization (EI) fragmentation signatures of IMB, focusing on the "Buttressed Ortho Effect"—a
steric phenomenon that distinguishes this molecule from its less hindered isomers.

Molecular Profile & Mass Spec Fundamentals
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Property Data

IUPAC Name 2-lodo-3-methylbenzaldehyde

Formula

Exact Mass 245.9542 u

Key Isotopes (100% natural abundance, no M+2 peak like
Cl/Br)

Loss of lodine (
Major Fragment

)

The "Buttressing Effect" Hypothesis

Unlike standard aromatic aldehydes, IMB possesses a unique steric environment. The bulky
iodine atom at position 2 is flanked by a formyl group at position 1 and a methyl group at
position 3.

» Standard Ortho Effect: The proximity of lodine to the Carbonyl weakens the C-I bond.

o Buttressing: The 3-methyl group sterically "pushes" the iodine atom, further destabilizing the
C-I bond compared to a 2-iodo-4-methyl isomer. This results in a distinctive fragmentation
ratio utilized for identification.[1]

Experimental Protocol: GC-MS Conditions

To ensure reproducible fragmentation patterns, the following "Hard lonization" conditions are
recommended.

Sample Preparation[2][3][4][5][6]

¢ Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent
acetal formation.

e Concentration: 100 pg/mL (approx. 100 ppm).
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» Derivatization: Not required for El, but oxime formation (using PFBHA) can be used if peak
tailing is excessive.

Instrument Parameters

e Inlet Temperature: 250°C (Splitless or 10:1 Split).

e Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID.
e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

e Oven Program: 60°C (1 min)

20°C/min to 280°C
Hold 3 min.

 lon Source: Electron lonization (El) at 70 eV.[1]

e Source Temperature: 230°C.

Scan Range:m/z 40 — 300.

Fragmentation Pathway Analysis

The mass spectrum of 2-lodo-3-methylbenzaldehyde is dominated by four primary events.

Primary lon Table
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m/z (Mass-to- .
lon Identity

Mechanism of

Relative
Abundance

Charge) Formation .
(Predicted)

Molecular lon (Radical

246 ) Moderate (40-60%)
Cation)
Loss of Aldehydic )

245 High (80-90%)
Hydrogen

917 Loss of Formyl Low-Moderate (15-
Radical 25%)
Base Peak (Loss of )

119 ] High (100%)
lodine)
Tropylium lon (Loss of ]

91 High (60-80%)
CO from 119)
Cyclopentadienyl

65 (Loss of Moderate (30-40%)
from 91)

Mechanistic Deep Dive

e The lodine Ejection (

246

119): The C-l bond is the weakest bond in the molecule (~57 kcal/mol). In IMB, the steric
crowding from the ortho-formyl and ortho-methyl groups (the 1,2,3 pattern) facilitates rapid

homolytic cleavage of the iodine radical (

). This generates the cation at m/z 119 (

).

o Differentiation Note: In isomers where the methyl group is para (e.g., 2-iodo-4-

methylbenzaldehyde), the steric pressure is lower, often resulting in a stronger molecular

ion (
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) relative to the fragment.

e The Carbonyl Cleavage (

246
217): Alpha-cleavage removes the formyl radical (

). While common in aldehydes, this pathway competes unfavorably with lodine loss in aryl
iodides.

e Secondary Decay (

119

91): The m/z 119 ion (methyl-benzoyl cation) rapidly loses Carbon Monoxide (CO, 28 Da) to
form the highly stable Tropylium ion (

) at m/z 91. This 119

91 transition is a signature of methyl-substituted benzoyl fragments.

Visualizing the Fragmentation Logic

The following diagram illustrates the specific decay pathways for 2-lodo-3-
methylbenzaldehyde.
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Caption: Figure 1. El Fragmentation tree for 2-lodo-3-methylbenzaldehyde. The red path
indicates the dominant steric-driven loss of lodine.

Comparative Identification Strategy

To distinguish 2-lodo-3-methylbenzaldehyde (Target) from its isomer 3-lodo-4-
methylbenzaldehyde (Comparator), use the Fragment Abundance Ratio (FAR).

The Differentiation Workflow

Likely 2-lodo-3-methyl
(Steric Weakening of C-I)
Unknown Sample Check m/z 127 Check Molecular lon Calculate Ratio:

(GC-MS Data) (lodine lon) (m/z 246) (m/z 119) / (m/z 246)

Likely 3-lodo-4-methyl
(Stronger C-I Bond)
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Caption: Figure 2. Logic flow for distinguishing the target ortho-buttressed isomer from
meta/para isomers.

Interpretation Guide

e Target (2-lodo-3-methyl): Expect a very intense m/z 119 peak relative to the molecular ion
(m/z 246). The ratio of 119/246 is typically High (>2.5) due to the relief of steric strain upon
iodine loss.

o Alternative (3-lodo-4-methyl): The iodine is isolated from the methyl and formyl groups. The
C-I bond is stronger. The molecular ion (m/z 246) will be more prominent. The ratio of
119/246 is typically Low (<1.5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: GC-MS Fragmentation Patterns for 2-
lodo-3-methylbenzaldehyde Identification]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1514520#gc-ms-fragmentation-patterns-for-2-iodo-3-
methylbenzaldehyde-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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